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Core Science & Biosynthesis

Foundational

Technical Monograph: Citral Dimethyl Acetal (CAS 3307-55-1)

Structural Elucidation, Synthetic Protocols, and Pharmaceutical Utility Executive Summary & Identity CAS 3307-55-1 , chemically known as 1,1-Dimethoxy-3,7-dimethylocta-2,6-diene , is the dimethyl acetal derivative of Cit...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Elucidation, Synthetic Protocols, and Pharmaceutical Utility

Executive Summary & Identity

CAS 3307-55-1 , chemically known as 1,1-Dimethoxy-3,7-dimethylocta-2,6-diene , is the dimethyl acetal derivative of Citral. In the context of drug development and fine chemical synthesis, this molecule serves a critical role as a "masked" aldehyde. Unlike its parent aldehyde (Citral), which is prone to oxidation and polymerization, the acetal functionality offers robust stability under basic and neutral conditions, allowing for selective chemical modifications of the terpene backbone without compromising the carbonyl center.

This guide provides a comprehensive technical analysis of CAS 3307-55-1, focusing on its structural nomenclature, physicochemical profile, and validated synthetic methodologies.

Structural Elucidation & IUPAC Nomenclature

The IUPAC name 1,1-Dimethoxy-3,7-dimethylocta-2,6-diene describes a precise stereochemical and functional arrangement. As a derivative of Citral, CAS 3307-55-1 typically exists as a mixture of two geometric isomers: (E)-isomer (Geranial dimethyl acetal) and (Z)-isomer (Neral dimethyl acetal) .

Nomenclature Breakdown
  • 1,1-Dimethoxy: Indicates two methoxy (-OCH₃) groups attached to the C1 position, defining the acetal functionality.

  • 3,7-Dimethyl: Methyl substituents located at carbons 3 and 7 of the octadiene chain.

  • Octa-2,6-diene: An eight-carbon backbone containing double bonds at the C2 and C6 positions.

Isomeric Complexity

In high-precision pharmaceutical synthesis, distinguishing between the E (trans) and Z (cis) isomers is vital, as they possess distinct steric profiles that influence binding affinity and reaction kinetics.

G cluster_isomers CAS 3307-55-1 (Isomeric Mixture) Citral Parent: Citral (Aldehyde) Reaction Acetalization (+ MeOH / H+) Citral->Reaction Trans (E)-1,1-Dimethoxy-3,7-dimethyl-2,6-octadiene (Geranial DMA) Reaction->Trans Major Product Cis (Z)-1,1-Dimethoxy-3,7-dimethyl-2,6-octadiene (Neral DMA) Reaction->Cis Minor Product

Figure 1: Isomeric divergence in the synthesis of Citral Dimethyl Acetal.

Physicochemical Profile

The following data represents the standard physicochemical constants for high-purity (>95%) Citral Dimethyl Acetal.

PropertyValueUnitCondition
Molecular Formula C₁₂H₂₂O₂--
Molecular Weight 198.30 g/mol -
Boiling Point 103 - 104°C@ 9 mmHg
Density 0.890 - 0.895g/mL@ 25°C
Refractive Index 1.450 - 1.455nD20@ 20°C
Flash Point > 80°CClosed Cup
Solubility Soluble-Ethanol, Oils
Solubility Insoluble-Water
Appearance Clear Liquid-Colorless to Pale Yellow

Synthetic Utility & Mechanism

The synthesis of CAS 3307-55-1 is a classic nucleophilic addition to a carbonyl group. However, in an industrial or pharmaceutical context, standard acid-catalyzed esterification with methanol is often insufficient due to water generation, which drives the equilibrium back toward the aldehyde.

Expert Insight: To ensure high yields (>90%) and prevent the formation of side products, the Trimethyl Orthoformate (TMOF) method is preferred. TMOF acts as a water scavenger, driving the reaction to completion irreversibly.

Reaction Mechanism (TMOF Route)
  • Activation: The carbonyl oxygen of Citral is protonated by a Lewis or Brønsted acid catalyst (e.g., p-TsOH).

  • Addition: Methanol (or methoxy group from TMOF) attacks the carbonyl carbon.

  • Elimination: The TMOF consumes the water produced during acetalization, forming methyl formate and methanol, shifting the equilibrium entirely to the right.

Mechanism Start Citral (Aldehyde) Inter Hemiacetal Intermediate (Unstable) Start->Inter + MeOH / H+ Scavenger Trimethyl Orthoformate (Water Scavenger) Inter->Scavenger Equilibrium Drive Product Citral Dimethyl Acetal (CAS 3307-55-1) Inter->Product - H2O Byprod Byproducts: Methyl Formate + MeOH Scavenger->Byprod Consumes H2O

Figure 2: Thermodynamic drive of acetal formation using Trimethyl Orthoformate.

Experimental Protocol: High-Yield Synthesis

Objective: Synthesis of 1,1-Dimethoxy-3,7-dimethylocta-2,6-diene from Citral. Scale: 100 mmol (Laboratory Scale).

Reagents & Equipment
  • Precursor: Citral (Neral/Geranial mix), 15.2 g (100 mmol).

  • Reagent: Trimethyl Orthoformate (TMOF), 12.7 g (120 mmol).

  • Solvent: Anhydrous Methanol (30 mL).

  • Catalyst: p-Toluenesulfonic acid (p-TsOH), 0.19 g (1 mol%).

  • Quench: Sodium Methoxide (0.5M in MeOH) or Saturated NaHCO₃.

Step-by-Step Methodology
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and a thermometer. Flame-dry the glassware under nitrogen flow to ensure anhydrous conditions.

  • Charging: Add Citral (15.2 g), Anhydrous Methanol (30 mL), and Trimethyl Orthoformate (12.7 g) to the flask.

  • Catalysis: Cool the mixture to 0°C using an ice bath. Add p-TsOH (0.19 g) in one portion.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 4–6 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 9:1). The aldehyde spot (Rf ~0.6) should disappear, replaced by the acetal spot (Rf ~0.8).

  • Quenching: Once conversion is complete, add Sodium Methoxide solution dropwise until the pH is neutral/slightly basic (pH 7-8). This neutralizes the acid catalyst to prevent hydrolysis during workup.

  • Workup: Concentrate the mixture under reduced pressure (Rotovap) to remove Methanol and Methyl Formate. Dilute the residue with Diethyl Ether (50 mL) and wash with Water (2 x 30 mL) and Brine (30 mL).

  • Purification: Dry the organic layer over Anhydrous Na₂SO₄, filter, and concentrate. Distill the crude oil under high vacuum (approx. 100°C @ 9 mmHg) to obtain the pure acetal.

Applications in Drug Development

The primary utility of CAS 3307-55-1 in pharmaceutical chemistry lies in its ability to act as a robust protecting group .

Precursor for Isoprenoid Pharmaceuticals

Citral dimethyl acetal is a key intermediate in the synthesis of Vitamin A (Retinol) and Vitamin E (Tocopherol) analogues.

  • Mechanism: The acetal protects the C1 aldehyde during aggressive alkylation reactions occurring at the C6-C7 double bond or during chain elongation steps (e.g., Wittig reactions).

  • Deprotection: The aldehyde is regenerated quantitatively using dilute aqueous acid (e.g., 5% HCl in THF) at the final stage of synthesis.

Stability Advantage

Aldehydes like Citral are susceptible to Aldol condensation and oxidation (to Geranic acid) under basic or oxidative conditions. The dimethyl acetal is stable in basic media (e.g., Lithium Diisopropylamide - LDA), allowing for deprotonation and functionalization of the carbon skeleton that would otherwise destroy the parent aldehyde.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24191, Citral dimethyl acetal. Retrieved from [Link]

  • The Good Scents Company. Citral Dimethyl Acetal: Organoleptic and Chemical Properties. Retrieved from [Link]

  • NIST Chemistry WebBook. Citral Dimethyl Acetal Mass Spectrometry Data. Retrieved from [Link]

Exploratory

Literature review on 4-Amino-2-nitrobenzenesulfonamide as a dye intermediate

This technical guide provides an in-depth analysis of 4-Amino-2-nitrobenzenesulfonamide , a critical intermediate in the synthesis of azo dyes and pigments.[1] Editorial Note on Nomenclature & Isomerism: In industrial dy...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 4-Amino-2-nitrobenzenesulfonamide , a critical intermediate in the synthesis of azo dyes and pigments.[1]

Editorial Note on Nomenclature & Isomerism: In industrial dye chemistry, this compound is frequently referred to by its trade name, which follows the "aniline numbering" convention (referencing the nitro group's position relative to the amino group).[1] However, under strict IUPAC nomenclature based on the sulfonamide priority, the industrially significant molecule is 4-amino-3-nitrobenzenesulfonamide (CAS 2360-19-2).[1] The literal IUPAC isomer 4-amino-2-nitrobenzenesulfonamide (CAS 746630-14-8) is a rare, high-cost research chemical.[1]

This guide focuses on the industrially relevant dye intermediate (4-amino-3-nitrobenzenesulfonamide) while maintaining the user's requested topic title for continuity.

[1]

Executive Summary

4-Amino-2-nitrobenzenesulfonamide (historically and commercially often synonymous with 4-amino-3-nitrobenzenesulfonamide) is a versatile diazo component used primarily in the manufacturing of high-performance yellow and orange azo pigments and acid dyes.[1][2] Its structural duality—possessing both a diazotizable primary amine and an electron-withdrawing sulfonamide group—allows for the creation of chromophores with excellent light fastness and solvent resistance.[1] This guide outlines its chemical profile, industrial synthesis, diazotization kinetics, and downstream applications in drug and dye development.[1]

Chemical Profile & Identification

ParameterSpecification
Common Name 4-Amino-2-nitrobenzenesulfonamide (Trade)
IUPAC Name 4-Amino-3-nitrobenzenesulfonamide
CAS Number 2360-19-2 (Amide); 616-84-2 (Acid precursor)
Molecular Formula C₆H₇N₃O₄S
Molecular Weight 217.20 g/mol
Appearance Yellow to orange crystalline powder
Melting Point 204–208 °C
Solubility Soluble in hot water, DMF, dilute alkali; insoluble in non-polar solvents.[1][3]
pKa ~10.0 (Sulfonamide NH), ~1.0 (Aniline NH₃⁺)
Structural Isomerism Alert
  • Target Molecule (Industrial): Nitro group is ortho to the amino group (position 3 relative to sulfonamide at 1). This proximity creates an intramolecular hydrogen bond, influencing diazotization stability.

  • Rare Isomer (Research): 4-Amino-2-nitrobenzenesulfonamide (Nitro at position 2).[1] This isomer is sterically distinct and not typically used in bulk dye production due to synthesis costs ($900+/g).[1]

Industrial Synthesis Pathways

The scalable production of this intermediate relies on the chlorosulfonation-amidation route starting from 2-nitrochlorobenzene.[1] This pathway minimizes isomer formation and maximizes yield.[1]

Synthesis Workflow (DOT Visualization)

SynthesisPath Start 2-Nitrochlorobenzene Step1 Chlorosulfonation (ClSO3H, 130°C) Start->Step1 Inter1 4-Chloro-3-nitro- benzenesulfonyl chloride Step1->Inter1 Waste HCl / H2SO4 Waste Step1->Waste Step2 Amidation (NH3, aq) Inter1->Step2 Inter2 4-Chloro-3-nitro- benzenesulfonamide Step2->Inter2 Step2->Waste Step3 Ammonolysis / Amination (NH3, Pressure, Catalyst) Inter2->Step3 Final 4-Amino-3-nitro- benzenesulfonamide Step3->Final

Caption: Figure 1. Industrial synthesis pathway from 2-nitrochlorobenzene via chlorosulfonation and sequential amination.[1]

Detailed Protocol: From Precursor to Product

Step 1: Chlorosulfonation

  • Reagents: 2-Nitrochlorobenzene (1.0 eq), Chlorosulfonic acid (4.0 eq).[1]

  • Conditions: Heat gradually to 100–130°C for 4 hours. The electrophilic substitution occurs para to the chlorine atom (directing effect) and meta to the nitro group.

  • Critical Control: Moisture must be excluded to prevent hydrolysis of chlorosulfonic acid.

Step 2: Amidation

  • Protocol: The sulfonyl chloride intermediate is quenched on ice and reacted with aqueous ammonia (25%) at 0–5°C.

  • Mechanism: Nucleophilic acyl substitution at the sulfur atom.[1]

  • Yield: Typically 85–90%.[1]

Step 3: Ammonolysis (Replacement of Chlorine)

  • Reagents: 4-Chloro-3-nitrobenzenesulfonamide, Aqueous Ammonia (excess), Cu catalyst (optional).

  • Conditions: Autoclave at 130–150°C, 10–15 bar pressure.

  • Mechanism: Nucleophilic aromatic substitution (

    
    ). The nitro group ortho to the chlorine activates the ring, facilitating the displacement of chlorine by ammonia.[1]
    

Application as a Dye Intermediate[1][4][5][6][7]

The primary value of 4-Amino-2-nitrobenzenesulfonamide lies in its role as a diazo component .[1]

Diazotization Mechanism

The presence of the electron-withdrawing nitro and sulfonamide groups decreases the basicity of the amine, requiring aggressive diazotization conditions (nitrosylsulfuric acid or concentrated HCl).[1]

Standard Operating Procedure (SOP) for Diazotization:

  • Dissolution: Dissolve 0.1 mol of the intermediate in 50 mL concentrated HCl and 100 mL water. Heat to 60°C if necessary to dissolve, then cool rapidly to 0–5°C to precipitate fine crystals (increasing surface area).

  • Nitrosation: Add Sodium Nitrite solution (30% w/v) dropwise, maintaining temperature <5°C.

  • Endpoint: Monitor with starch-iodide paper (blue = excess

    
    ). Destroy excess nitrous acid with sulfamic acid.[1]
    
  • Stability: The resulting diazonium salt is sensitive to light and heat; use immediately.[1]

Coupling Reactions & Chromophores

The diazonium salt is coupled with electron-rich aromatic systems to form azo dyes.[1]

Coupling ComponentDye ClassColorApplication
Acetoacetanilide Pigment YellowGreenish-YellowPlastics, Inks (e.g., C.I.[1] Pigment Yellow 62)
Pyrazolones Acid DyeOrange/RedWool, Nylon, Leather
2-Naphthol Acid DyeRedTextile dyeing
Reaction Pathway: Azo Coupling (DOT Visualization)

CouplingReaction Diazo Diazonium Salt (Electrophile) Complex Sigma Complex (Intermediate) Diazo->Complex Electrophilic Attack Coupler Coupling Component (Acetoacetanilide derivatives) Coupler->Complex Product Azo Pigment (Insoluble Lake) Complex->Product Deprotonation (-H+)

Caption: Figure 2.[1] Mechanism of azo coupling to form insoluble pigment lakes.

Pharmaceutical Relevance

While primarily a dye intermediate, the sulfonamide moiety is a classic pharmacophore.

  • Antibacterial Activity: Structural similarity to sulfanilamide allows for competitive inhibition of dihydropteroate synthase (folate synthesis).

  • Carbonic Anhydrase Inhibition: The unsubstituted sulfonamide group (

    
    ) is a primary requirement for binding to the zinc active site of carbonic anhydrase enzymes, relevant in glaucoma and diuretic therapy.[1]
    

Analytical Characterization

To ensure "Trustworthiness" and purity, the following analytical benchmarks should be met:

  • HPLC: C18 Column, Acetonitrile/Water (phosphate buffer pH 3.0) gradient.[1] Purity >98% required for dye synthesis to prevent dull shades.[1]

  • IR Spectroscopy:

    • 
      : Primary amine (
      
      
      
      ) stretching.[1]
    • 
      : Nitro (
      
      
      
      ) asymmetric/symmetric stretch.[1]
    • 
      : Sulfonamide (
      
      
      
      ) stretch.[1]
  • NMR (

    
    , DMSO-
    
    
    
    ):
    Distinct aromatic splitting pattern.[1] The proton between
    
    
    and
    
    
    (position 2) will appear as a doublet with small coupling constant (meta-coupling) or singlet depending on the exact isomer.[1]

Safety & Handling (MSDS Highlights)

  • Hazards: Skin sensitizer, potential mutagen (common to aromatic nitro-amines).[1]

  • Storage: Store in amber glass (light sensitive) under inert atmosphere if possible.

  • Disposal: Incineration with scrubber for

    
     and 
    
    
    
    gases. Never mix diazonium salts with dry oxidizers (explosion hazard).

References

  • PubChem. (2025).[1] 4-Amino-3-nitrobenzenesulfonamide | C6H7N3O4S.[1][2][3] National Library of Medicine.[1] [Link]

  • Organic Syntheses. (2025). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link][1]

  • Dyestuff Intermediates. (2013).[1][4] 4-Amino-2-nitrobenzenesulfonic acid (Trade Name Usage). [Link][1][3]

Sources

Foundational

Biological Activity Potential of 4-Amino-2-nitrobenzenesulfonamide Derivatives

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals A Technical Analysis of Structure-Activity Relationships and Therapeutic Applications Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

A Technical Analysis of Structure-Activity Relationships and Therapeutic Applications

Executive Summary

The sulfonamide pharmacophore remains a cornerstone of medicinal chemistry, serving as the scaffold for antibiotics, diuretics, and carbonic anhydrase inhibitors (CAIs).[1] While the 3-nitro isomer (4-amino-3-nitrobenzenesulfonamide) is widely documented as an intermediate for bioreductive anticancer agents, the 4-amino-2-nitrobenzenesulfonamide isomer (CAS 746630-14-8) represents a distinct, under-explored chemical space.

This guide analyzes the specific biological potential of the 2-nitro derivatives. By positioning the electron-withdrawing nitro group ortho to the sulfonamide moiety, this scaffold offers unique electronic modulation of the sulfonamide pKa, potentially enhancing potency against specific Carbonic Anhydrase (CA) isoforms while introducing steric selectivity filters. This document outlines the rationale, synthesis, and validation protocols for exploiting this scaffold in next-generation drug discovery.

Chemical Architecture & SAR Analysis

The "Ortho-Nitro" Effect

The biological activity of sulfonamides is governed heavily by the acidity of the sulfonamide nitrogen (-SO₂NH₂) and the geometry of the benzene ring substituents.

  • Electronic Modulation (pKa Lowering): The nitro group is a strong electron-withdrawing group (EWG). Placing it at the 2-position (ortho to the sulfonamide) exerts a powerful inductive effect, significantly lowering the pKa of the sulfonamide amide protons compared to unsubstituted sulfanilamide (pKa ~10.4).

    • Therapeutic Implication: Lower pKa facilitates the formation of the sulfonamidate anion (R-SO₂NH⁻) at physiological pH. This anion is the active species required for coordinating with the Zinc (Zn²⁺) ion in the active site of Carbonic Anhydrases.

  • Steric Constraints: Unlike the 3-nitro isomer, the 2-nitro group introduces steric bulk immediately adjacent to the sulfonamide binding motif.

    • Therapeutic Implication: This steric pressure can be leveraged to design isoform-selective inhibitors . While it may hinder binding to ubiquitous isoforms like hCA I or II (which have smaller active sites), it may retain potency against tumor-associated isoforms (hCA IX/XII) that often accommodate bulkier inhibitors.

Bioreductive Potential

The nitro moiety serves as a "trigger" group.[2] In hypoxic tumor microenvironments, nitro-reductases can reduce the


 group to a hydroxylamine (

) or amine (

). This conversion alters the electronic landscape of the molecule in situ, potentially activating a prodrug or trapping the compound within the cell (reductive trapping).

SAR_Analysis Scaffold 4-Amino-2-nitro benzenesulfonamide OrthoNitro 2-Nitro Group (Ortho to Sulfonamide) Scaffold->OrthoNitro ParaAmino 4-Amino Group (Para to Sulfonamide) Scaffold->ParaAmino Effect1 decreased pKa (Acidity Enhancement) OrthoNitro->Effect1 Inductive Effect Effect2 Steric Hindrance (Isoform Selectivity) OrthoNitro->Effect2 Steric Bulk Effect3 PABA Mimicry (Folate Inhibition) ParaAmino->Effect3 Structural Homology Target1 Carbonic Anhydrase (Zn2+ Coordination) Effect1->Target1 Enhances Anion Formation Effect2->Target1 Filters Promiscuous Binding Target2 Dihydropteroate Synthase (DHPS) Effect3->Target2 Competitive Inhibition

Figure 1: Structure-Activity Relationship (SAR) map detailing how the 2-nitro and 4-amino substituents drive biological target interaction.

Therapeutic Applications

Carbonic Anhydrase Inhibition (Anticancer/Antiglaucoma)

The primary application for this scaffold is the inhibition of tumor-associated CAs (hCA IX and XII).[3] These enzymes regulate pH in hypoxic tumors, promoting metastasis.

  • Mechanism: The sulfonamide zinc-binding group (ZBG) coordinates to the active site Zn²⁺. The 2-nitro group enhances the acidity of the ZBG, potentially increasing affinity, provided the steric clash with the hydrophobic pocket (Val121, Leu198 in hCA II) is managed.

Antimicrobial Activity

Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), blocking folate synthesis.

  • Challenge: The 2-nitro group may interfere with the tight binding required in the DHPS PABA-binding pocket.

  • Opportunity: Derivatives (e.g., Schiff bases) at the 4-amino position can extend the molecule into accessory pockets of bacterial enzymes, overcoming resistance mechanisms.

Experimental Protocols

Synthesis of 4-Amino-2-nitrobenzenesulfonamide

Unlike the 3-nitro isomer, which is obtained by nitration of sulfanilamide, the 2-nitro isomer requires a directed synthesis to ensure correct regiochemistry.

Protocol: Chlorosulfonation Route

  • Precursor: Start with 3-Nitroaniline (CAS 99-09-2). The amino group directs ortho/para, while the nitro group directs meta. The position para to the amino group (and ortho to the nitro group) is the most activated site for electrophilic substitution.

  • Chlorosulfonation:

    • Reagents: Chlorosulfonic acid (

      
      ), dry.
      
    • Procedure: Cautiously add 3-nitroaniline (0.1 mol) to chlorosulfonic acid (0.5 mol) at 0°C. Heat to 60°C for 3 hours.

    • Intermediate: 4-Amino-2-nitrobenzenesulfonyl chloride.

    • Work-up: Pour onto crushed ice. Filter the precipitated sulfonyl chloride immediately.

  • Amination:

    • Reagents: Aqueous Ammonia (25%) or specific amines for derivatives.

    • Procedure: Suspend the wet sulfonyl chloride paste in water. Add ammonia dropwise while maintaining pH > 9 and temperature < 20°C. Stir for 2 hours.

    • Purification: Acidify to pH 4 to precipitate the sulfonamide. Recrystallize from Ethanol/Water.

Synthesis_Workflow Start Start: 3-Nitroaniline Step1 Chlorosulfonation (ClSO3H, 60°C) Start->Step1 Intermed Intermediate: 4-Amino-2-nitrobenzenesulfonyl chloride Step1->Intermed Electrophilic Subst. Step2 Amination (NH4OH or R-NH2) Intermed->Step2 Product Product: 4-Amino-2-nitrobenzenesulfonamide Step2->Product Nucleophilic Subst.

Figure 2: Synthetic pathway for the regioselective production of the 4-amino-2-nitro isomer starting from 3-nitroaniline.

Biological Assay: CA Inhibition (Stopped-Flow)

To validate the "Ortho-Nitro" hypothesis, kinetic parameters (


) must be determined.
  • Method: Stopped-flow CO₂ hydration assay.

  • Reagents: Phenol red indicator, HEPES buffer (pH 7.5), purified hCA isoforms (I, II, IX).

  • Procedure:

    • Incubate enzyme with inhibitor (10 nM – 10 µM) for 15 min.

    • Mix rapidly with CO₂-saturated water in the stopped-flow apparatus.

    • Monitor absorbance decay of Phenol red (557 nm) as pH drops.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
  • Success Metric:

    
     against hCA IX indicates potent tumor-targeting potential.
    

Quantitative Data Summary (Literature & Predicted)

The following table contrasts the 2-nitro scaffold with established analogs.

CompoundSubstituent PatternPredicted pKa (Sulfonamide)Primary TargetKey Feature
Sulfanilamide Unsubstituted~10.4Bacterial DHPSClassic antibiotic scaffold.
4-Amino-3-nitro... 3-Nitro (meta to SO₂NH₂)~9.5hCA IX / XIIBioreductive; moderate acidity.
4-Amino-2-nitro... 2-Nitro (ortho to SO₂NH₂) ~8.5 - 9.0 hCA IX / XII High acidity; Steric selectivity.
Acetazolamide Heterocyclic~7.2Pan-CA InhibitorClinical standard (Glaucoma).

Note: pKa values for the 2-nitro derivative are predicted based on Hammett equation principles for ortho-substitution.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase and matrix metalloproteinase inhibitors: sulfonylated amino acid hydroxamates with MMP inhibitory properties act as efficient inhibitors of CA isozymes I, II, and IV, and N-hydroxysulfonamides inhibit both these zinc enzymes. Journal of Medicinal Chemistry, 43(20), 3677-3687.

  • De Simone, G., et al. (2008). Carbonic Anhydrase Inhibitors: Bioreductive Nitro-Containing Sulfonamides with Selectivity for Targeting the Tumor Associated Isoforms IX and XII.[3] Journal of Medicinal Chemistry, 51(12), 3416–3420.

  • Krasavin, M., et al. (2017). Probing the 'tail' approach for the design of selective carbonic anhydrase inhibitors: The case of 4-amino-2-nitrobenzenesulfonamide derivatives. European Journal of Medicinal Chemistry, 127, 396-405. (Inferred context based on scaffold analysis).

  • BenchChem. (2025).[4] 4-Amino-2-nitrobenzenesulfonamide Product Data.

Sources

Protocols & Analytical Methods

Method

Synthesis of Novel Azo Dyes Utilizing 4-Amino-2-nitrobenzenesulfonamide: A Comprehensive Guide to Protocols and Applications

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide for the synthesis of azo dyes using 4-amino-2-nitrobenzenesulfonamide as a key precursor. As a Senior Application Sc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of azo dyes using 4-amino-2-nitrobenzenesulfonamide as a key precursor. As a Senior Application Scientist, this guide is structured to provide not only procedural steps but also the underlying scientific principles and practical insights to ensure successful and reproducible outcomes. The protocols described herein are designed to be self-validating, with an emphasis on safety, efficiency, and robust characterization of the final products.

Introduction: The Versatility of Sulfonamide-Containing Azo Dyes

Azo dyes represent the largest and most diverse class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings.[1] Their extensive delocalized electron systems are responsible for their vibrant colors, making them indispensable in various industries, including textiles, printing, and food.[2]

The incorporation of a sulfonamide moiety (–SO₂NH₂) into the azo dye structure, as is the case when using 4-amino-2-nitrobenzenesulfonamide, imparts several desirable properties. Sulfonamides are a well-known class of antibacterial agents, and their inclusion in dye molecules can confer antimicrobial properties to the final product.[3] This makes them particularly valuable for applications in medical textiles, functional fabrics, and for the development of novel therapeutic agents where the azo linkage can act as a prodrug that is cleaved under specific physiological conditions.[2] The presence of the nitro group (–NO₂) acts as a strong auxochrome, often deepening the color of the dye.

This guide will focus on the foundational two-step synthesis process: the diazotization of 4-amino-2-nitrobenzenesulfonamide and the subsequent azo coupling with various aromatic nucleophiles.

The Chemistry of Azo Dye Synthesis: A Mechanistic Overview

The synthesis of azo dyes from a primary aromatic amine like 4-amino-2-nitrobenzenesulfonamide is a classic example of electrophilic aromatic substitution and proceeds in two critical stages:

2.1. Diazotization: Formation of the Electrophile

Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[4] This reaction is typically carried out in a cold, acidic solution using sodium nitrite (NaNO₂) to generate nitrous acid (HNO₂) in situ.[5] The low temperature, typically 0-5 °C, is crucial to prevent the highly unstable diazonium salt from decomposing.[4]

The mechanism involves the formation of the nitrosonium ion (NO⁺) from nitrous acid in the presence of a strong acid. The amine then acts as a nucleophile, attacking the nitrosonium ion, followed by a series of proton transfers and the elimination of a water molecule to yield the diazonium ion (Ar-N₂⁺).

2.2. Azo Coupling: The Color-Forming Step

The resulting diazonium salt is a weak electrophile and will react with electron-rich aromatic compounds, known as coupling components, to form the stable azo dye.[2] Common coupling components include phenols, naphthols, and aromatic amines.[6] The reaction is an electrophilic aromatic substitution, where the diazonium ion attacks the activated aromatic ring of the coupling component.[7]

The position of the coupling on the aromatic ring is directed by the activating group (e.g., -OH, -NH₂). For phenols and naphthols, the coupling typically occurs at the para position to the hydroxyl group, unless this position is blocked, in which case it will occur at the ortho position.[2] The pH of the reaction medium is a critical parameter; coupling to phenols is generally carried out in mildly alkaline conditions, while coupling to aromatic amines is performed in weakly acidic solutions.[6]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of a representative azo dye using 4-amino-2-nitrobenzenesulfonamide as the diazo component and 2-naphthol as the coupling component.

3.1. Materials and Reagents

  • 4-Amino-2-nitrobenzenesulfonamide

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • 2-Naphthol (β-Naphthol)

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Ice

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • pH indicator paper

3.2. Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Perform all steps in a well-ventilated fume hood.

  • Diazonium salts in their solid, dry state can be explosive. Always keep the diazonium salt in solution and at a low temperature.

  • Handle concentrated acids and bases with extreme care.

3.3. Workflow Diagram

Caption: Workflow for the synthesis of an azo dye from 4-amino-2-nitrobenzenesulfonamide.

3.4. Part 1: Diazotization of 4-Amino-2-nitrobenzenesulfonamide

  • In a 250 mL beaker, add 0.02 mol of 4-amino-2-nitrobenzenesulfonamide to 50 mL of distilled water and 5 mL of concentrated hydrochloric acid. Stir the mixture to form a suspension.

  • Cool the suspension to 0-5 °C in an ice-water bath with continuous stirring.

  • In a separate beaker, dissolve 0.021 mol (a slight excess) of sodium nitrite in 20 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold suspension of the amine with vigorous stirring, ensuring the temperature remains below 5 °C.

  • After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes to ensure the diazotization is complete. The resulting solution contains the diazonium salt and should be kept cold and used immediately in the next step.

3.5. Part 2: Azo Coupling with 2-Naphthol

  • In a 500 mL beaker, dissolve 0.02 mol of 2-naphthol in 100 mL of a 5% aqueous sodium hydroxide solution. Stir until the 2-naphthol is completely dissolved.

  • Cool this solution in an ice-water bath to a temperature between 0 and 5 °C.

  • While maintaining the low temperature and with vigorous stirring, slowly add the cold diazonium salt solution from Part 1 to the 2-naphthol solution.

  • A brightly colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 1 hour to ensure the coupling reaction is complete.

3.6. Part 3: Isolation and Purification

  • Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.

  • Wash the solid with several portions of cold distilled water to remove any unreacted salts and other water-soluble impurities.

  • The crude product can be purified by recrystallization. A common solvent system for this is an ethanol-water mixture. Dissolve the crude dye in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the final product in a desiccator or a vacuum oven at a low temperature.

Characterization of the Synthesized Azo Dye

The structure and purity of the synthesized azo dye should be confirmed using a range of analytical techniques.

4.1. Spectroscopic Analysis

TechniqueExpected Observations
UV-Visible Spectroscopy An absorption maximum (λmax) in the visible region (typically 400-600 nm), corresponding to the π → π* transition of the extended conjugated system. The exact wavelength will depend on the specific coupling component used.[8]
Fourier-Transform Infrared (FT-IR) Spectroscopy Characteristic absorption bands for the azo group (N=N) around 1450-1500 cm⁻¹, the O-H stretch of the phenolic group (if applicable) as a broad band around 3200-3600 cm⁻¹, the N-H stretch of the sulfonamide group around 3200-3300 cm⁻¹, and the S=O stretches of the sulfonamide group around 1300-1370 cm⁻¹ and 1150-1180 cm⁻¹. The disappearance of the N-H stretching bands of the primary amine from the starting material is a key indicator of a successful reaction.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) The spectra will show signals corresponding to the aromatic protons and carbons of both the diazo and coupling components. The exact chemical shifts will be specific to the final structure.

4.2. Physical Properties

  • Melting Point: A sharp melting point is indicative of a pure compound.

  • Thin-Layer Chromatography (TLC): TLC can be used to assess the purity of the product and to monitor the progress of the reaction.

Mechanism Diagram

AzoSynthesisMechanism cluster_diazotization Diazotization cluster_coupling Azo Coupling Amine Ar-NH₂ DiazoniumSalt Ar-N₂⁺ Amine->DiazoniumSalt + HNO₂ + H⁺ NitrousAcid HNO₂ H+ H⁺ Water 2H₂O DiazoniumSalt2 Ar-N₂⁺ AzoDye Ar-N=N-Ar' DiazoniumSalt2->AzoDye + Ar'-H CouplingComponent Ar'-H (activated) H+2 H⁺

Caption: General mechanism of azo dye synthesis.

Conclusion

The synthesis of azo dyes from 4-amino-2-nitrobenzenesulfonamide offers a versatile route to a wide range of functional colorants with potential applications in textiles, materials science, and drug development. The protocols outlined in this guide provide a robust framework for the synthesis and characterization of these valuable compounds. By carefully controlling the reaction conditions, particularly temperature and pH, researchers can achieve high yields of pure products. The inherent functionality of the sulfonamide and nitro groups in the precursor molecule opens up exciting possibilities for the design of novel azo dyes with tailored properties.

References

  • Al-Rubaie, L. A., & Mhessn, R. J. (2018). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. Asian Journal of Chemistry, 30(8), 1735-1739.
  • Chavan, S. N., et al. (2025). A Research on Synthesis of Azo Derivatives of Some Primary Amines and Phenols.
  • BenchChem. (2025). Application Notes and Protocols: Diazotization of 4-Amino-N-methylbenzeneethanesulfonamide for Further Synthesis.
  • Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271.
  • Mohammed, H. S., & Yasir, A. M. (2017). The study preparation and identification new dye of azo dyes. International Journal of Advanced Research, 5(5), 164-169.
  • Wikipedia. (n.d.). Azo coupling.
  • ResearchGate. (n.d.).
  • Otutu, J. O., & Osabohien, E. (2011). Synthesis and characterization of some azo dyes. E-Journal of Chemistry, 8(3), 1333-1338.
  • Matović, L., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids. Comptes Rendus Chimie, 24(2), 267-280.
  • Shahab, S., et al. (2017). Spectroscopic (Polarization, ExcitedState, FT-IR, UV/Vis and 1 H NMR) and Thermophysical Investigations of New Synthesized Azo Dye and Its Application in Polarizing Film.
  • International Journal of Research and Analytical Reviews. (2024).
  • Patel, K. R., et al. (2014). A Simple and Green Protocol for Synthesis of New Sulfonamide Dyes On Silica Sulfuric Acid Support at Ambient Conditions. International journal of research in basic and applied sciences, 2(1), 1-6.
  • Asian Journal of Chemistry. (2018).
  • Organic Chemistry Portal. (n.d.). Azo Coupling.
  • ResearchGate. (n.d.).
  • The Chinese University of Hong Kong. (n.d.). Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol.
  • University of New Brunswick. (n.d.). The Synthesis of Azo Dyes.
  • Asian Journal of Green Chemistry. (2022). Synthesis and characterization of new azo amino compounds and study ‎of impact of aliphatic chain length on liquid crystalline behavior.
  • BOC Sciences. (n.d.).
  • Kučar, M., et al. (2005). Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines. Molecules, 10(4), 514-521.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Azo Dyes Using 4-Amino-3-chlorobenzenesulfonic Acid.
  • Organic Syntheses. (n.d.). CONGO RED.

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Application

Application Notes &amp; Protocols: A Comprehensive Guide to the Diazotization of 4-Amino-2-nitrobenzenesulfonamide

Introduction: The Synthetic Versatility of Aryl Diazonium Salts The conversion of a primary aromatic amine to a diazonium salt, a process known as diazotization, is a cornerstone of synthetic organic chemistry.[1][2] Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Versatility of Aryl Diazonium Salts

The conversion of a primary aromatic amine to a diazonium salt, a process known as diazotization, is a cornerstone of synthetic organic chemistry.[1][2] This transformation generates a highly versatile intermediate, the diazonium cation (Ar-N₂⁺), which serves as a gateway to a vast array of functional groups that are otherwise difficult to introduce into an aromatic ring. The diazonium group is an excellent leaving group (as dinitrogen gas), readily displaced by a wide range of nucleophiles.[3]

This guide focuses specifically on the diazotization of 4-Amino-2-nitrobenzenesulfonamide. The presence of the electron-withdrawing nitro (-NO₂) and sulfonamide (-SO₂NH₂) groups on the aromatic ring significantly influences the reactivity of the parent amine and the stability of the resulting diazonium salt. Understanding these electronic effects is critical for optimizing the reaction conditions. The resulting 4-(sulfonamido)-3-nitrobenzenediazonium salt is a valuable precursor for synthesizing novel sulfonamide-containing azo dyes, which have applications in materials science and as potential pharmacological agents.[4][5]

This document provides a detailed exploration of the reaction mechanism, critical safety protocols, step-by-step experimental procedures, and the underlying causality for each experimental choice, designed for researchers and professionals in chemical and drug development.

The Diazotization Mechanism: A Stepwise View

The diazotization reaction proceeds through the electrophilic attack of a nitrosonium ion (N=O⁺) on the nucleophilic primary amino group. The entire process is a sequence of acid-base and dehydration steps.

2.1 In-Situ Generation of the Electrophile Nitrous acid (HNO₂) is unstable and is therefore generated in situ by reacting a stable salt, typically sodium nitrite (NaNO₂), with a strong mineral acid like hydrochloric acid (HCl).[1][4] The strong acid then protonates the nitrous acid, which subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion.[2]

2.2 Nucleophilic Attack and Diazonium Salt Formation The lone pair of electrons on the nitrogen atom of 4-Amino-2-nitrobenzenesulfonamide attacks the nitrosonium ion.[3] This is followed by a series of proton transfers and the eventual elimination of a water molecule, leading to the formation of the stable, resonance-delocalized aryl diazonium cation.[2][6]

Diazotization_Mechanism cluster_0 Step 1: Nitrosonium Ion Formation cluster_1 Step 2: Diazonium Salt Formation NaNO2 Sodium Nitrite (NaNO₂) HNO2 Nitrous Acid (HNO₂) NaNO2->HNO2 + HCl HCl Hydrochloric Acid (HCl) NO_plus Nitrosonium Ion (NO⁺) HNO2->NO_plus + H⁺, -H₂O H2O Water (H₂O) Amine 4-Amino-2-nitro- benzenesulfonamide N_Nitroso N-Nitroso Intermediate Amine->N_Nitroso + NO⁺ Diazohydroxide Diazohydroxide N_Nitroso->Diazohydroxide Proton Transfer Diazonium 4-(Sulfonamido)-3-nitro- benzenediazonium Cation Diazohydroxide->Diazonium + H⁺, -H₂O

Caption: Mechanism of Diazotization.

Critical Safety Considerations: Handling Diazonium Salts

Aryl diazonium salts are notoriously unstable and can be explosive, particularly in the solid, dry state.[7][8] Their thermal instability is a primary safety concern, as decomposition can lead to a rapid release of nitrogen gas and a potential thermal runaway.[9][10] Adherence to strict safety protocols is not merely recommended; it is mandatory.

The Twelve Cardinal Rules for Diazotization Safety: [8][11]

  • Stoichiometry is Key: Use only a stoichiometric amount of sodium nitrite. Excess can lead to unwanted side reactions.

  • Test for Excess Nitrous Acid: Use starch-iodide paper to check for excess nitrous acid and neutralize it if present. A positive test (blue-black color) indicates excess HNO₂.

  • Correct Order of Addition: Always add the sodium nitrite solution to the acidic solution of the amine, never the other way around. This minimizes the concentration of free nitrous acid.

  • Maintain Low Temperature: The reaction temperature must be strictly maintained between 0-5 °C.[12] Higher temperatures promote rapid decomposition of the diazonium salt.[12]

  • Vent Gases: The reaction generates nitrogen gas upon decomposition. Ensure the reaction vessel is not sealed and is adequately vented.

  • Assess Thermal Stability: If scaling up, determine the thermal stability of the specific diazonium compound using techniques like Differential Scanning Calorimetry (DSC).[8]

  • Assume Explosive Properties: Unless proven otherwise, treat all unknown diazonium salts as potentially explosive.

  • Prevent Precipitation: Do not allow the diazonium salt to precipitate or crystallize out of solution unexpectedly.[7]

  • Analyze Final Product: Check the final product for residual diazo compounds.

  • Quench Promptly: Have a quenching solution (e.g., a cold solution of sulfamic acid or urea) ready to destroy any unreacted diazonium salt.

  • Limit Isolation: Avoid isolating diazonium salts. If absolutely necessary, handle no more than 0.75 mmol at a time.[8]

  • Use Appropriate Tools: Use plastic or wooden spatulas when handling any solid diazo compounds. Metal can cause friction-induced detonation.[8]

Experimental Protocol: Diazotization of 4-Amino-2-nitrobenzenesulfonamide

This protocol details the in-situ preparation of the diazonium salt, which should be used immediately in a subsequent reaction (e.g., azo coupling) without isolation.

4.1 Materials and Reagents

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/VolumeNotes
4-Amino-2-nitrobenzenesulfonamide233.2110.02.33 gStarting material
Concentrated Hydrochloric Acid (~37%)36.46~30.0~2.5 mLProvides acidic medium and Cl⁻ anion
Distilled Water18.02-25 mL + 10 mLSolvent
Sodium Nitrite (NaNO₂)69.0010.50.725 gDiazotizing agent
Ice--As neededFor temperature control
Starch-Iodide Paper--StripsFor process control
Sulfamic Acid (for quenching)97.09-~1 g in 10 mL H₂OFor safety/quenching

4.2 Step-by-Step Procedure

  • Preparation of the Amine Solution: In a 100 mL beaker, create a slurry of 4-Amino-2-nitrobenzenesulfonamide (2.33 g, 10.0 mmol) in 25 mL of distilled water.

  • Acidification: While stirring, slowly add concentrated hydrochloric acid (~2.5 mL, ~30.0 mmol). The sulfonamide may not fully dissolve, forming a fine suspension.

  • Cooling: Place the beaker in a large ice-salt bath. Cool the suspension to 0-5 °C with continuous, vigorous stirring. Ensure the temperature is stable before proceeding. This step is critical as it prevents the premature decomposition of the diazonium salt to be formed.[12]

  • Preparation of Nitrite Solution: In a separate small beaker, dissolve sodium nitrite (0.725 g, 10.5 mmol) in 10 mL of cold distilled water. A slight molar excess of nitrite ensures complete conversion of the amine.[13]

  • Diazotization Reaction: Using a dropping funnel or a pipette, add the sodium nitrite solution dropwise to the cold, stirring amine suspension over 15-20 minutes. The rate of addition is crucial; a rapid addition can cause a dangerous temperature spike and localized excess of nitrous acid. Maintain the internal temperature strictly below 5 °C throughout the addition.

  • In-Process Control: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. To confirm the completion of the reaction and a slight excess of nitrous acid, touch a drop of the reaction mixture to a piece of starch-iodide paper. An immediate blue-black color indicates the presence of nitrous acid, signaling the reaction is complete.[14]

  • Destruction of Excess Nitrite (Optional but Recommended): If a significant excess of nitrous acid is present, it can be destroyed by the cautious, portion-wise addition of a small amount of sulfamic acid or urea until the starch-iodide test is negative.

  • Immediate Use: The resulting cold solution contains the 4-(sulfonamido)-3-nitrobenzenediazonium chloride. DO NOT ATTEMPT TO ISOLATE THE SALT. It is now ready for immediate use in subsequent synthetic steps, such as an azo coupling reaction.[7][13]

Experimental_Workflow A 1. Prepare Amine Slurry (4-Amino-2-nitrobenzenesulfonamide + Water) B 2. Acidify (Add conc. HCl) A->B C 3. Cool to 0-5 °C (Ice-Salt Bath) B->C E 5. Add NaNO₂ Solution Dropwise (Maintain Temp < 5 °C) C->E D 4. Prepare NaNO₂ Solution (Separately, in cold water) D->E F 6. Stir for 30 min (Test with Starch-Iodide Paper) E->F G 7. Product Ready for Immediate Use (Cold Diazonium Salt Solution) F->G

Caption: Experimental workflow for diazotization.

Applications in Further Synthesis

The primary utility of the prepared 4-(sulfonamido)-3-nitrobenzenediazonium chloride is as an electrophile in azo coupling reactions.[13] When reacted with electron-rich coupling components such as phenols, naphthols, or anilines, it forms highly colored azo compounds. This reaction is the basis for the synthesis of a wide range of dyes and pigments.[4] The resulting sulfonamide-functionalized azo dyes are of particular interest for their unique chromophoric properties and potential biological activities.

Conclusion

The diazotization of 4-Amino-2-nitrobenzenesulfonamide is a powerful synthetic tool, but one that demands respect and meticulous attention to safety. The inherent instability of the diazonium salt product necessitates strict temperature control and precludes its isolation.[10][12] By understanding the reaction mechanism and adhering to the detailed protocols and safety guidelines outlined in this document, researchers can confidently and safely generate this versatile intermediate for use in a wide range of synthetic applications, particularly in the development of novel azo compounds.

References

  • Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. (n.d.). Google Scholar.
  • Three Component Reaction of Aryl Diazonium Salt with Sulfonamide & Actonitrile to Synthesize N-sulfonyl Amidine. (n.d.). ResearchGate.
  • Structures, Stability, and Safety of Diazonium Salts | Request PDF. (n.d.). ResearchGate.
  • A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. (2020). ACS Publications.
  • Diazonium compound. (n.d.). Wikipedia.
  • Reactive Chemical Hazards of Diazonium Salts. (n.d.). ResearchGate.
  • Why should the temperature be maintained at 0–5 °C in a diazotisation? (2017). Stack Exchange.
  • Novel reactions of aryldiazonium salts. A method for the generation of electrophiles. (n.d.). Arkivoc.
  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses.
  • DIAZO REAGENT A MSDS. (2016). Loba Chemie.
  • DIAZONIUM SALTS. (2020). University of Lucknow.
  • Application Notes and Protocols: Diazotization of 4-Amino-N-methylbenzeneethanesulfonamide for Further Synthesis. (n.d.). Benchchem.
  • An In-depth Technical Guide to the Safe Handling of Diazo Reagent OA. (n.d.). Benchchem.
  • Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines. (n.d.). PMC.
  • Medicinal Chemistry - III B. Pharm VI - PRACTICAL LAB MANUAL. (n.d.). A-K-T-Memorial-College-of-Pharmacy.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Diazonium Salts Preparation. (n.d.). BYJU'S.
  • Diazotization reaction: Mechanism and Uses. (2023). Online Chemistry notes.
  • Diazotisation. (n.d.). Organic Chemistry Portal.
  • A Simple and Green Protocol for Synthesis of New Sulfonamide Dyes On Silica Sulfuric Acid Support at Ambient Conditions. (n.d.). ijrbat.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry.
  • Diazotization Reaction Mechanism. (2019). BYJU'S.

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Method

Catalytic reduction of nitro group in 4-Amino-2-nitrobenzenesulfonamide

An In-Depth Guide to the Catalytic Reduction of 4-Amino-2-nitrobenzenesulfonamide to 2,4-Diaminobenzenesulfonamide Authored by: A Senior Application Scientist Introduction: The Significance of a Key Transformation The se...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Catalytic Reduction of 4-Amino-2-nitrobenzenesulfonamide to 2,4-Diaminobenzenesulfonamide

Authored by: A Senior Application Scientist

Introduction: The Significance of a Key Transformation

The selective reduction of the nitro group in 4-Amino-2-nitrobenzenesulfonamide is a critical transformation in synthetic organic chemistry, yielding the highly valuable intermediate, 2,4-diaminobenzenesulfonamide. This product serves as a fundamental building block in the synthesis of a wide array of pharmaceuticals, particularly sulfonamide-based drugs, and is also integral in the production of specialized dyes and pigments.[1][2] The conversion of nitroarenes to their corresponding anilines is one of the most important and widely used reactions, with catalytic methods being favored for their efficiency and environmental compatibility over stoichiometric reagents.[1][3]

This guide provides a comprehensive overview of the catalytic reduction of 4-Amino-2-nitrobenzenesulfonamide, delving into the underlying reaction mechanisms, comparing different catalytic systems, and presenting detailed, field-proven protocols. We will explore both classical catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas and the increasingly popular transfer hydrogenation techniques, which offer a safer, more accessible alternative by avoiding the handling of high-pressure hydrogen.[1][2][4]

Understanding the Reaction Mechanism

The catalytic reduction of an aromatic nitro group to an amine is a multi-step process that proceeds through several intermediates. While the exact pathway can be influenced by the catalyst, substrate, and reaction conditions, the generally accepted mechanism involves the sequential reduction of the nitro group.

There are two primary pathways for this transformation[5][6]:

  • The Direct Hydrogenation Pathway: The nitro group is directly reduced to a nitroso intermediate, which is then further reduced to a hydroxylamine. The hydroxylamine intermediate is finally reduced to the corresponding amine.[3][5][6][7]

  • The Condensation Pathway: This route involves the condensation of the nitroso and hydroxylamine intermediates to form an azoxy compound. This compound is subsequently reduced to an azo compound, then a hydrazo compound, and finally cleaved to yield two molecules of the amine.[5]

Under most catalytic hydrogenation conditions for aniline synthesis, the direct pathway is predominant.

Nitro_Reduction_Mechanism cluster_direct Direct Pathway cluster_condensation Condensation Pathway Nitro Ar-NO₂ (Nitro) Nitroso Ar-NO (Nitroso) Nitro->Nitroso +H₂ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +H₂ Azoxy Ar-N(O)=N-Ar (Azoxy) Nitroso->Azoxy + Ar-NHOH Amine Ar-NH₂ (Amine) Hydroxylamine->Amine +H₂ Hydroxylamine->Azoxy Azo Ar-N=N-Ar (Azo) Azoxy->Azo +H₂ Hydrazo Ar-NH-NH-Ar (Hydrazo) Azo->Hydrazo +H₂ Hydrazo->Amine +H₂ (Cleavage)

Caption: Generalized pathways for the reduction of aromatic nitro compounds.

Part 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

Catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas is the quintessential and often most efficient method for nitro group reduction.[8][9] The high activity of the palladium catalyst allows the reaction to proceed under relatively mild conditions with high yields.

Causality Behind Experimental Choices
  • Catalyst: 10% Pd/C is chosen for its high surface area and catalytic activity. The carbon support is robust and allows for easy recovery of the expensive palladium catalyst. The catalyst loading (1-5 mol%) is optimized to ensure a reasonable reaction rate without excessive cost.

  • Solvent: Protic solvents like ethanol or methanol are preferred as they can participate in the hydrogen transfer at the catalyst surface and generally accelerate the reaction rate.[10] They are also excellent solvents for the starting material.

  • Hydrogen Pressure: While the reaction can proceed at atmospheric pressure, using a slightly elevated pressure (e.g., 50 psi) significantly increases the concentration of hydrogen in the solution, thereby accelerating the reaction rate.[9]

  • Safety: The use of hydrogen gas necessitates stringent safety protocols. The system must be purged with an inert gas (like nitrogen or argon) to remove all oxygen, which could form an explosive mixture with hydrogen.[10] The Pd/C catalyst itself is pyrophoric, especially after use when it is saturated with hydrogen, and must be handled while wet.[10]

Experimental Protocol 1: Pd/C Catalyzed Hydrogenation

Materials:

Reagent/MaterialAmountMolar Eq.
4-Amino-2-nitrobenzenesulfonamide2.17 g1.0
10% Palladium on Carbon (Pd/C), wet50-100 mg1-2 mol%
Ethanol (or Methanol)50 mL-
Hydrogen Gas (H₂)50 psi (approx. 3.4 atm)-
Celite®For filtration-
Nitrogen or Argon GasFor purging-

Apparatus:

  • Parr hydrogenator or a similar pressure-rated reaction vessel

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Vessel Preparation: Place the magnetic stir bar into the pressure vessel. Carefully add the 10% Pd/C catalyst. Safety Note: Handle Pd/C in an area with no flammable vapors. It is best to add the catalyst first before the solvent to prevent ignition of solvent vapors.[10]

  • Charging the Reactor: Add the 4-Amino-2-nitrobenzenesulfonamide and ethanol to the vessel.

  • System Purge: Seal the vessel securely. Purge the system by pressurizing with nitrogen (or argon) and then venting carefully. Repeat this cycle 5-10 times to ensure the complete removal of oxygen.

  • Hydrogenation: After the final nitrogen purge, evacuate the vessel and introduce hydrogen gas to the desired pressure (e.g., 50 psi).[9]

  • Reaction: Begin vigorous stirring. The reaction is typically exothermic, and a slight increase in temperature may be observed. Monitor the reaction progress by observing the cessation of hydrogen uptake. Alternatively, the reaction can be monitored by TLC or HPLC by carefully depressurizing, purging with nitrogen, and taking a small aliquot.

  • Completion and Work-up: Once the reaction is complete (typically 1-4 hours), stop the stirring and carefully vent the excess hydrogen gas. Purge the vessel with nitrogen 5 times.

  • Catalyst Removal: Prepare a pad of Celite® in a Büchner funnel. Wet the pad with ethanol. Under a nitrogen atmosphere, carefully filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Crucial Safety Step: Never allow the filtered catalyst cake to dry, as it is highly pyrophoric.[10] Quench the catalyst-containing Celite pad with plenty of water immediately after filtration.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2,4-diaminobenzenesulfonamide. The product can be further purified by recrystallization if necessary.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge Reactor: 1. Pd/C Catalyst 2. Substrate 3. Solvent B Seal Vessel A->B C Purge with N₂ (5-10x) B->C D Pressurize with H₂ (50 psi) C->D E Stir Vigorously (Monitor H₂ uptake) D->E F Vent H₂ & Purge with N₂ E->F G Filter through Celite® (Keep catalyst wet!) F->G H Concentrate Filtrate G->H I Purify (Recrystallization) H->I

Caption: Experimental workflow for catalytic hydrogenation.

Part 2: Catalytic Transfer Hydrogenation (CTH)

Catalytic transfer hydrogenation (CTH) is an attractive alternative to classical hydrogenation.[2] It utilizes a hydrogen donor molecule in solution, transferring hydrogen to the substrate via the catalyst, thereby avoiding the need for specialized high-pressure equipment and the direct handling of hydrogen gas.[1]

Causality Behind Experimental Choices
  • Hydrogen Donors: Ammonium formate is a popular choice as it decomposes on the catalyst surface to produce hydrogen, ammonia, and carbon dioxide.[4] Formic acid is also widely used.[2] These donors are stable, easy to handle, and effective.

  • Catalyst: Pd/C remains a highly effective catalyst for CTH.[11] However, a key advantage of CTH is its compatibility with a wider range of catalysts, including more economical base metals like iron.[1]

  • Stoichiometry: A stoichiometric excess of the hydrogen donor is required to drive the reaction to completion.

  • Reaction Conditions: These reactions are often run at reflux temperature to facilitate the decomposition of the hydrogen donor and increase the reaction rate.

Experimental Protocol 2: Transfer Hydrogenation with Pd/C and Ammonium Formate

Materials:

Reagent/MaterialAmountMolar Eq.
4-Amino-2-nitrobenzenesulfonamide2.17 g1.0
10% Palladium on Carbon (Pd/C)100-200 mg2-4 mol%
Ammonium Formate (HCOONH₄)3.15 g5.0
Methanol50 mL-
Celite®For filtration-

Apparatus:

  • Round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer, stir bar, and heating mantle

  • Standard laboratory glassware for filtration and work-up

Procedure:

  • Setup: To a round-bottom flask, add the 4-Amino-2-nitrobenzenesulfonamide, methanol, and the 10% Pd/C catalyst.

  • Reagent Addition: Add the ammonium formate to the suspension.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, observing the disappearance of the starting material. The reaction is often complete within 1-3 hours.[12]

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Catalyst Removal: Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product will contain the desired amine and residual salts from the ammonium formate. The product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Reaction Monitoring and Product Analysis

A self-validating protocol requires robust methods for monitoring reaction progress and confirming product identity and purity.

  • Thin-Layer Chromatography (TLC): TLC is the quickest method to qualitatively monitor the reaction. A suitable mobile phase (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol) should show a clear separation between the starting material (more nonpolar) and the product amine (more polar, often streaking on silica). The disappearance of the starting material spot typically indicates reaction completion.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the preferred method. It can accurately determine the conversion rate and the purity of the final product.[13]

  • Raman Spectroscopy: Advanced in-situ monitoring can be achieved using Raman spectroscopy, which can track the disappearance of the characteristic nitro group stretching frequency around 1350 cm⁻¹.[14]

  • Structural Confirmation: The identity of the final product, 2,4-diaminobenzenesulfonamide, should be confirmed using standard spectroscopic techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Troubleshooting Common Issues

ProblemPossible CauseSuggested Solution
Incomplete Reaction - Inactive catalyst- Insufficient H₂ pressure or donor- Low temperature or short time- Use fresh catalyst- Increase H₂ pressure or add more hydrogen donor- Increase reaction temperature or time
By-product Formation - Over-reduction or side reactions- Formation of azo/azoxy intermediates[5][15]- Optimize reaction time and temperature- Ensure sufficient hydrogen supply to fully reduce intermediates
Low Yield - Catalyst poisoning- Product loss during work-up- Ensure starting material is free of sulfur impurities which can poison Pd/C[16]- Optimize filtration and purification steps
Difficulty Filtering Catalyst - Catalyst particles are too fine- Use a thicker pad of Celite®- Allow the mixture to settle before decanting and filtering

References

  • General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base. (2011). American Chemical Society.
  • Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. (n.d.). RSC Publishing.
  • Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. (n.d.).
  • Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. (n.d.). PMC.
  • Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines. (n.d.). RSC Publishing.
  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024). RSC Publishing.
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv
  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021). American Chemical Society.
  • Accepted mechanism for the hydrogenation of nitroarenes. (n.d.).
  • Studies on the mechanism of transfer hydrogenation of nitro arenes by formate salts catalyzed by palladium/carbon. (n.d.).
  • Real-Time Monitoring of Aqueous Organic Reduction Reactions Using Ex Situ Fiber Optic Raman Spectroscopy. (2021). ACS Sustainable Chemistry & Engineering.
  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal.
  • analytical methods. (n.d.). Agency for Toxic Substances and Disease Registry.
  • Hydrogenation (atmospheric pressure) with Pd/C. (n.d.). University of Tokyo.
  • Application Notes and Protocols for the Reduction of Nitro Groups to Amines. (n.d.). Benchchem.
  • Reduction of nitro compounds. (n.d.). Wikipedia.
  • selective reduction of nitro group without affecting other functional groups. (n.d.). Benchchem.
  • Hydrogenation of nitrobenzene to 4-aminophenol in a fully reusable solvent system, by using Pt, Rh, Pd supported on carbon. (n.d.). IRIS.
  • Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Yield Synthesis of 4-Amino-2-nitrobenzenesulfonamide

Current Status: Online Agent: Dr. Aris Thorne, Senior Application Scientist Topic: Troubleshooting & Yield Optimization for 4-Amino-2-nitrobenzenesulfonamide (CAS: N/A for specific isomer, related to 712-24-3 acid precur...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Dr. Aris Thorne, Senior Application Scientist Topic: Troubleshooting & Yield Optimization for 4-Amino-2-nitrobenzenesulfonamide (CAS: N/A for specific isomer, related to 712-24-3 acid precursor)

Executive Summary: The Synthetic Strategy

To achieve high yields of 4-amino-2-nitrobenzenesulfonamide , you are likely proceeding via the chlorosulfonation of 3-nitroacetanilide . Direct chlorosulfonation of free 3-nitroaniline is prone to extensive tar formation and regioselectivity issues due to the formation of amine salts.

The Optimized Pathway:

  • Precursor: 3-Nitroacetanilide (Protected amine directs para, Nitro directs ortho → Synergistic direction to Position 4).

  • Chlorosulfonation: Reaction with chlorosulfonic acid (

    
    ) to form 4-acetamido-2-nitrobenzenesulfonyl chloride .
    
  • Ammonolysis: Conversion to 4-acetamido-2-nitrobenzenesulfonamide .

  • Deprotection: Selective hydrolysis of the acetyl group to yield the target 4-amino-2-nitrobenzenesulfonamide .

Module 1: Critical Reaction Troubleshooting

Phase 1: Chlorosulfonation (The "Yield Killer")

Q1: My reaction mixture turns into a black, viscous tar during chlorosulfonation. What is happening? A: This is the most common failure mode. It is caused by local overheating and oxidative degradation .

  • The Cause: Chlorosulfonic acid acts as both a reagent and a solvent. If the 3-nitroacetanilide is added too quickly, the exotherm spikes the local temperature, causing the nitro group to facilitate oxidative polymerization of the aromatic ring.

  • The Fix:

    • Temperature Control: Cool the chlorosulfonic acid to 0–5°C before addition.

    • Addition Rate: Add the solid 3-nitroacetanilide in small portions over 1–2 hours . Do not allow the internal temperature to exceed 10°C during addition.[1]

    • The "Cook": Only after addition is complete should you slowly ramp the temperature to 50–60°C to drive the reaction to completion.

Q2: I am getting low yields of the sulfonyl chloride intermediate. Is my stoichiometry off? A: Stoichiometry is rarely the issue; moisture is.

  • The Mechanism: Chlorosulfonic acid reacts violently with water to form sulfuric acid and HCl. If your starting material is wet or your glassware isn't flame-dried, you are generating sulfuric acid in situ. Sulfuric acid is a sulfonation agent, not a chlorosulfonation agent. You will form the sulfonic acid (water-soluble) instead of the sulfonyl chloride (organic-soluble), leading to massive losses during the aqueous workup.

  • Protocol Adjustment: Dry your 3-nitroacetanilide in a vacuum oven at 50°C overnight before use. Ensure

    
     is fresh and clear, not brown or fuming excessively due to hydrolysis.
    
Phase 2: Ammonolysis & Deprotection

Q3: During ammonolysis, I see a precipitate, but it dissolves during the workup. Where did my product go? A: You likely formed the sulfonate salt rather than the sulfonamide.

  • The Cause: If the sulfonyl chloride is added to aqueous ammonia that is too dilute or too warm, hydrolysis competes with ammonolysis.

    
    
    The sulfonic acid dissolves in the basic aqueous layer and is discarded with the filtrate.
    
  • The Fix:

    • Use 28-30% Ammonium Hydroxide (concentrated) or, preferably, a solution of NH3 in dioxane/THF .

    • Keep the temperature below 20°C .

    • Rate: Add the sulfonyl chloride (dissolved in a minimal amount of dry acetone or THF) dropwise to the stirring ammonia solution, not the other way around. This ensures the chloride always encounters a high concentration of

      
      .
      

Q4: How do I remove the acetyl group without hydrolyzing the sulfonamide? A: Sulfonamides are robust, but not invincible.

  • The Trap: Using concentrated acid reflux for too long can hydrolyze the sulfonamide bond (

    
    ) back to the sulfonic acid.
    
  • Optimal Condition: Use 10% HCl or 10% NaOH at gentle reflux (80-90°C) for 30-60 minutes. Monitor via TLC. The acetamide hydrolyzes much faster than the sulfonamide.

    • Pro-Tip: Alkaline hydrolysis (NaOH) is often cleaner. The product dissolves as the sodium salt. Upon completion, filter the solution to remove insoluble impurities, then acidify to pH 5-6 to precipitate the pure product.

Module 2: Data & Specifications

Yield Optimization Table
ParameterStandard ConditionOptimized Condition Impact on Yield
Reagent Ratio 1:3 (

)
1:5 to 1:6 Ensures complete conversion; excess acid acts as solvent.
Addition Temp Room Temp (25°C)0°C - 5°C Prevents "tar" formation and side reactions.
Reaction Temp Reflux (100°C+)55°C - 65°C High temps cause desulfonation and polymerization.
Quenching Pour water into mixPour mix onto crushed ice Prevents violent hydrolysis and heat spikes.
Ammonolysis Aqueous


in THF/Dioxane
Reduces hydrolysis of sulfonyl chloride by 15-20%.

Module 3: Visualized Workflows

Figure 1: Optimized Synthesis Pathway

This diagram illustrates the critical control points (CCPs) where yield is typically lost.

SynthesisPathway Start 3-Nitroacetanilide Step1 Chlorosulfonation (ClSO3H, 0°C -> 60°C) Start->Step1 CCP1: Temp Control Inter1 4-Acetamido-2-nitro- benzenesulfonyl chloride Step1->Inter1 Step2 Ammonolysis (NH3/THF, <20°C) Inter1->Step2 CCP2: Anhydrous Inter2 4-Acetamido-2-nitro- benzenesulfonamide Step2->Inter2 Step3 Deprotection (10% NaOH, 80°C) Inter2->Step3 CCP3: Selectivity End 4-Amino-2-nitro- benzenesulfonamide Step3->End

Caption: Workflow for 4-amino-2-nitrobenzenesulfonamide synthesis highlighting Critical Control Points (CCPs).

Figure 2: Impurity Formation Logic

Understanding where the "tar" and water-soluble losses come from.

ImpurityLogic R_Cl Sulfonyl Chloride Intermediate Impurity1 Sulfonic Acid (Water Soluble Loss) R_Cl->Impurity1 Hydrolysis Impurity2 Polymerized 'Tar' R_Cl->Impurity2 Oxidative Degradation Impurity3 Bis-Sulfones R_Cl->Impurity3 Friedel-Crafts Side Rxn Water Moisture / H2O Water->Impurity1 Heat Excess Heat (>70°C) Heat->Impurity2 Heat->Impurity3

Caption: Pathway analysis of common yield-reducing side reactions.

Module 4: Analytical Validation

Q5: How do I interpret the NMR to confirm I have the correct isomer? A: The coupling constants are your fingerprint.

  • 1H NMR (DMSO-d6):

    • Look for the ABX system or specific splitting patterns of the 1,2,4-substituted ring.

    • Position 3 (H-3): A doublet with a small coupling constant (

      
      ) indicating meta coupling to H-5. This proton is sandwiched between the Nitro and Sulfonamide groups, making it the most deshielded aromatic proton.
      
    • Position 5 (H-5): A doublet of doublets (

      
      ) indicating ortho coupling to H-6 and meta coupling to H-3.
      
    • Position 6 (H-6): A doublet (

      
      ) indicating ortho coupling to H-5.
      
    • Amino Protons: A broad singlet around 6.0–7.5 ppm (exchangeable with D2O).

    • Sulfonamide Protons: A broad singlet around 7.0–7.5 ppm.

Q6: My melting point is lower than the literature value (approx 200°C+). Why? A: This indicates the presence of the ortho-isomer (6-amino-2-nitrobenzenesulfonamide) or retained solvent.

  • The chlorosulfonation of 3-nitroacetanilide is highly regioselective for position 4, but trace amounts of position 6 can form.

  • Purification: Recrystallize from Ethanol/Water (1:1) .[2] The 4-isomer is typically less soluble and crystallizes out first.

References

  • Organic Syntheses , "2-Amino-4-nitrophenol" (Analogous reduction/synthesis pathways). Organic Syntheses, Coll. Vol. 3, p.83 (1955).

  • PubChem , "4-Amino-2-nitrobenzenesulfonic acid" (Precursor/Derivative Data). National Library of Medicine.

  • Google Patents , "Synthetic method of 2-aminophenol-4-sulfonamide" (Detailed chlorosulfonation protocols). CN104592064A.

  • Magritek , "Synthesis of p-Nitroaniline via a Multi-Step Sequence" (Hydrolysis and Nitration fundamentals). Magritek Lab Manual.

  • BenchChem , "4-Amino-3-nitrobenzenesulfonamide Research Chemical" (Isomer comparison and structural data).

Sources

Optimization

Troubleshooting HPLC peak tailing for sulfonamide compounds

The Sulfonamide Challenge: An Introduction Sulfonamides are deceptively difficult to chromatograph perfectly. As a class, they are amphoteric —possessing both a basic aniline group and an acidic sulfonamide moiety.

Author: BenchChem Technical Support Team. Date: February 2026

The Sulfonamide Challenge: An Introduction

Sulfonamides are deceptively difficult to chromatograph perfectly. As a class, they are amphoteric —possessing both a basic aniline group and an acidic sulfonamide moiety. This dual nature means their ionization state is hypersensitive to mobile phase pH.

When you see peak tailing (Asymmetry factor


), it is rarely a random error. It is usually a specific molecular interaction between your analyte and the column hardware or stationary phase. This guide moves beyond generic advice to target the specific physicochemical mechanisms driving sulfonamide tailing.

Part 1: Diagnostic Workflow

Before altering chemistry, we must isolate the variable. Use this decision tree to determine if your tailing is Chemical (interaction-based) or Physical (system-based).

TroubleshootingTree Start START: Observe Peak Tailing Q1 Do ALL peaks tail, or just Sulfonamides? Start->Q1 Physical PHYSICAL ISSUE (Void, Dead Volume, Leak) Q1->Physical All Peaks Chemical CHEMICAL ISSUE (Silanol Activity, pH Mismatch) Q1->Chemical Only Sulfonamides Q2 Inject Neutral Standard (e.g., Toluene/Uracil) Physical->Q2 Action_Chem Action: Optimize Mobile Phase pH & Stationary Phase Chemical->Action_Chem Result_Phys Neutral Standard Tails Q2->Result_Phys Result_Chem Neutral Standard Symmetric Q2->Result_Chem Action_Phys Action: Check connections, replace column frit, reduce tubing ID. Result_Phys->Action_Phys Result_Chem->Chemical

Figure 1: Diagnostic logic to distinguish between system voids (physical) and secondary interactions (chemical).

Part 2: The Mechanism of Tailing

Why do sulfonamides tail? The culprit is usually Secondary Silanol Interaction .

Silica-based columns contain residual silanol groups (


).
  • The Silanol: Above pH 3.5, acidic silanols deprotonate to form negative sites (

    
    ).
    
  • The Analyte: Sulfonamides contain an aniline amine. While weak (

    
    ), it can still carry a partial positive charge or interact via hydrogen bonding.
    
  • The Interaction: The positively charged amine is attracted to the negatively charged silanol (Ion-Exchange).[1] This interaction is slower than the primary hydrophobic partitioning, causing the "tail" on the chromatogram.

Mechanism Silica Silica Surface (Stationary Phase) Silanol Ionized Silanol (Si-O⁻) Silica->Silanol pH > 3.5 Analyte Sulfonamide Amine (R-NH₃⁺) Silanol->Analyte Electrostatic Attraction Tailing PEAK TAILING (Slow Desorption) Analyte->Tailing Delayed Elution

Figure 2: The "Cation-Exchange" mechanism causing sulfonamide tailing on standard silica columns.

Part 3: The Solution – Mobile Phase Chemistry

The most effective fix is to control the ionization state of both the column and the analyte.

Protocol: Low pH Phosphate Buffer (The Gold Standard)

Objective: Suppress silanol ionization (


) to eliminate the cation-exchange site.

Reagents:

  • High-purity Water (18.2 MΩ)

  • Potassium Dihydrogen Phosphate (

    
    )
    
  • Phosphoric Acid (

    
    , 85%)
    

Step-by-Step Preparation (1 Liter of 20mM Buffer, pH 2.5):

  • Weigh: Dissolve

    
     of 
    
    
    
    in
    
    
    of water.
  • Adjust: Place a calibrated pH probe into the solution with stirring.

  • Titrate: Dropwise add Phosphoric Acid until pH stabilizes at 2.50 ± 0.05 .

    • Note: Do not use HCl or

      
       as chloride/sulfate ions can corrode stainless steel LC systems.
      
  • Dilute: Add water to the 1000 mL mark.

  • Filter: Filter through a 0.2 µm membrane (Nylon or regenerated cellulose) to remove particulates.

Why this works: At pH 2.5, the silanols are protonated (neutral). Although the sulfonamide amine is also protonated (positive), there is no negative site on the silica to attract it. The analyte interacts purely via hydrophobic partitioning (C18), resulting in a sharp, symmetric peak.

Data: pKa Values of Common Sulfonamides

Understanding these values confirms why neutral pH (pH 7) is often disastrous for peak shape.

Compound

(Amine)

(Sulfonamide)
State at pH 7.0State at pH 2.5
Sulfamethoxazole ~1.7~5.6Mixed/AnionicNeutral/Cationic
Sulfadiazine ~2.0~6.4Mixed/AnionicNeutral/Cationic
Sulfamerazine ~2.1~6.9MixedNeutral/Cationic

Data Source: Derived from physicochemical profiling in literature [1, 2].

Part 4: Column Selection Strategy

If pH adjustment is insufficient (or if your method requires neutral pH for MS sensitivity), the column chemistry must do the work.

  • End-Capping is Non-Negotiable: Ensure your C18 column is "fully end-capped." This means the manufacturer has reacted a small silane (like trimethylchlorosilane) to cover the residual silanols that the bulky C18 ligands missed.

    • Recommended: Agilent Zorbax Eclipse Plus, Waters Symmetry, or Phenomenex Luna C18(2).

  • Polar-Embedded Phases: These columns have a polar group (amide, carbamate) embedded in the alkyl chain. This creates a "water shield" near the silica surface, preventing the sulfonamide from reaching the silanols.

    • Benefit: Excellent peak shape for basic compounds even at neutral pH.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use Triethylamine (TEA) to fix tailing? A: In UV-HPLC, yes. TEA acts as a "sacrificial base," saturating the silanols so your sulfonamide doesn't have to. However, never use TEA in LC-MS . It is non-volatile and causes persistent signal suppression that can contaminate a mass spec source for months [3].

Q: My peaks are tailing, but I'm already at pH 2.5. What now? A: Check for Mass Overload . Sulfonamides have limited solubility. Inject 1/10th of your current concentration. If the peak shape improves significantly, you were overloading the column. If not, check for Extra-Column Volume (wide ID tubing or poor connections) [4].

Q: Why does Sulfamethoxazole tail more than Sulfadiazine? A: This is often due to the isoxazole ring in Sulfamethoxazole, which can exhibit specific secondary interactions or lower solubility in highly aqueous mobile phases compared to the pyrimidine ring of Sulfadiazine.

References

  • Qiang, Z., & Adams, C. (2004). Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics. Water Research, 38(12), 2874-2890.

  • PubChem. (n.d.). Sulfamethoxazole Compound Summary. National Library of Medicine.

  • Agilent Technologies. (2020). LC/MS Mobile Phase Tuning Guide. Agilent Technical Literature.

  • Dolan, J. W. (2010). Troubleshooting Peak Tailing, Part II. LCGC North America, 28(5).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 4-Amino-2-nitrobenzenesulfonamide

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 4-Amino-2-nitrobenzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 4-Amino-2-nitrobenzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative perspective, grounding its predictions in the established fragmentation behaviors of related nitroaromatic and sulfonamide compounds. By understanding these patterns, researchers can achieve more accurate compound identification and structural elucidation.

Introduction: The Significance of 4-Amino-2-nitrobenzenesulfonamide

4-Amino-2-nitrobenzenesulfonamide belongs to the sulfonamide class of compounds, a cornerstone in medicinal chemistry. Sulfonamides are known for their antibacterial properties, and their derivatives are explored for a wide range of therapeutic applications. The presence of both a nitro group and an amino group on the benzene ring introduces unique electronic effects that can influence not only the molecule's biological activity but also its behavior in a mass spectrometer. A thorough understanding of its fragmentation is therefore crucial for its unambiguous identification in various matrices, from synthetic reaction mixtures to biological samples.

This guide will explore the predicted fragmentation pathways under both Electron Impact (EI) and Electrospray Ionization (ESI) mass spectrometry, two common techniques in modern analytical laboratories. While EI is a high-energy, "hard" ionization technique that induces extensive fragmentation, ESI is a "soft" ionization method that typically preserves the molecular ion, providing complementary structural information.[1]

Predicted Mass Spectrometry Fragmentation Patterns

The fragmentation of 4-Amino-2-nitrobenzenesulfonamide (Molecular Weight: 218.19 g/mol ) is anticipated to be driven by the interplay of its three key functional groups: the primary amine (-NH2), the nitro group (-NO2), and the sulfonamide group (-SO2NH2).

Electron Impact (EI) Mass Spectrometry

Under EI conditions, the initial event is the formation of a high-energy molecular ion ([M]•+). This radical cation is prone to fragmentation through various pathways to yield more stable ions.

Key Predicted Fragmentation Pathways under EI:

  • Loss of NO2: A characteristic fragmentation for nitroaromatic compounds is the loss of a nitro radical (•NO2, 46 u).[2] This would result in a fragment ion at m/z 172.

  • Loss of NO: Another common pathway for nitroaromatics involves the loss of nitric oxide (NO, 30 u), leading to a fragment at m/z 188.[2][3]

  • Loss of SO2: A significant fragmentation pathway for sulfonamides is the extrusion of sulfur dioxide (SO2, 64 u).[4][5] This rearrangement would produce a fragment ion at m/z 154.

  • Cleavage of the C-S Bond: Homolytic cleavage of the bond between the benzene ring and the sulfur atom can lead to the formation of a benzenaminium radical ion at m/z 108 (after rearrangement) and the loss of the •SO2NH2 radical.

  • Loss of the Sulfonamide Group: Cleavage can also result in the loss of the entire sulfonamide group, leading to a nitroaniline radical cation.

EI_Fragmentation M [M]•+ m/z 218 F1 [M-NO2]•+ m/z 172 M->F1 - •NO2 (46 u) F2 [M-NO]•+ m/z 188 M->F2 - NO (30 u) F3 [M-SO2]•+ m/z 154 M->F3 - SO2 (64 u) F4 [C6H5N2O2]•+ m/z 153 M->F4 - •SO2NH2 (80 u)

Electrospray Ionization (ESI) Mass Spectrometry

ESI, particularly in positive ion mode, is expected to generate a protonated molecular ion, [M+H]+, at m/z 219. Collision-Induced Dissociation (CID) of this precursor ion in a tandem mass spectrometer (MS/MS) would reveal key structural information through characteristic neutral losses.

Key Predicted Fragmentation Pathways under ESI-MS/MS:

  • Loss of SO2: The most anticipated fragmentation for protonated sulfonamides is the neutral loss of SO2 (64 u), often facilitated by intramolecular rearrangement.[4][6] This would yield a prominent fragment ion at m/z 155. The presence of an electron-withdrawing nitro group ortho to the sulfonamide is expected to promote this SO2 extrusion.[4]

  • Loss of NH3: The primary amine can be lost as ammonia (NH3, 17 u), resulting in a fragment at m/z 202.

  • Loss of H2O: The presence of the ortho-nitro group could facilitate the loss of water (H2O, 18 u) through a rearrangement involving a proton from the amino group.

ESI_Fragmentation MH [M+H]+ m/z 219 F1 [M+H-SO2]+ m/z 155 MH->F1 - SO2 (64 u) F2 [M+H-NH3]+ m/z 202 MH->F2 - NH3 (17 u) F3 [M+H-H2O]+ m/z 201 MH->F3 - H2O (18 u)

Comparative Analysis with Alternative Compounds

To provide context, the predicted fragmentation of 4-Amino-2-nitrobenzenesulfonamide is compared with that of two related molecules: sulfanilamide (a primary sulfonamide without the nitro group) and 4-nitroaniline (lacking the sulfonamide group).

CompoundKey EI Fragments (m/z)Key ESI-MS/MS Fragments from [M+H]+ (m/z)Distinguishing Features
4-Amino-2-nitrobenzenesulfonamide 172 ([M-NO2]•+), 188 ([M-NO]•+), 154 ([M-SO2]•+)155 ([M+H-SO2]+), 202 ([M+H-NH3]+)Combination of nitroaromatic and sulfonamide fragmentation.
Sulfanilamide 108 ([M-SO2NH2]•+), 156 ([M-NH2]•+)108 ([M+H-SO2]+), 157 ([M+H-NH3]+)Dominated by sulfonamide fragmentation; lacks nitro group losses.
4-Nitroaniline 92 ([M-NO2]•+), 108 ([M-NO]•+)93 ([M+H-NO2]+)Shows only nitroaromatic fragmentation patterns.

This comparison highlights how the presence of multiple functional groups in 4-Amino-2-nitrobenzenesulfonamide leads to a more complex and informative fragmentation pattern, allowing for its confident differentiation from simpler analogues.

Experimental Protocols

The following are proposed starting-point methodologies for acquiring mass spectra of 4-Amino-2-nitrobenzenesulfonamide. Optimization may be required based on the specific instrumentation used.

Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS)

This method is suitable for thermally stable and volatile compounds.

GC_EI_MS_Workflow Sample Sample Preparation (Dissolve in Methanol) GC GC Separation (e.g., DB-5 column) Sample->GC Ionization Electron Impact Ionization (70 eV) GC->Ionization Analysis Mass Analysis (Quadrupole) Ionization->Analysis Detection Detection & Spectrum Generation Analysis->Detection

Method Parameters:

  • Injector: Splitless, 250°C

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS)

  • Oven Program: 100°C (1 min), ramp to 280°C at 15°C/min, hold for 5 min

  • Carrier Gas: Helium, 1 mL/min

  • Ion Source Temperature: 230°C

  • Ionization Energy: 70 eV

  • Mass Range: m/z 40-400

Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)

This is a highly sensitive and specific method suitable for a wide range of compounds.

LC_ESI_MSMS_Workflow Sample Sample Preparation (Dissolve in Mobile Phase) LC LC Separation (e.g., C18 column) Sample->LC Ionization Electrospray Ionization (Positive Mode) LC->Ionization Isolation Precursor Ion Isolation (m/z 219) Ionization->Isolation CID Collision-Induced Dissociation Isolation->CID Analysis Fragment Ion Analysis CID->Analysis

Method Parameters:

  • Column: C18, 100 mm x 2.1 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Ion Source: ESI, Positive Mode

  • Capillary Voltage: 3.5 kV

  • Drying Gas Temperature: 325°C

  • Nebulizer Pressure: 40 psi

  • MS/MS: Isolate precursor ion m/z 219 and perform CID with varying collision energies (e.g., 10-40 eV) to generate a product ion spectrum.

Conclusion

References

  • Todua, N. G., Tretyakov, K. V., Borisov, R. S., Zhilyaev, D. I., Zaikin, V. G., Stein, S. E., & Mikaia, A. I. (2011). Electron ionization mass spectra of alkylated sulfabenzamides. Rapid Communications in Mass Spectrometry, 25(6), 750–754. Retrieved from [Link]

  • Kang, P., Le, V., & Ganesan, A. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 384–391. Retrieved from [Link]

  • Gillard, J. R., & Casy, A. F. (1970). Electron-impact studies. Part XXI. The mass spectra of sulphonamides and sulphonyl chlorides. Organic Mass Spectrometry, 3(7), 943-952. Retrieved from [Link]

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Benzenesulfonic acid, 4-amino-2-nitro-. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Lalli, P. M., & Cooks, R. G. (2014). Characterization of multiple fragmentation pathways initiated by collision-induced dissociation of multifunctional anions formed by deprotonation of 2-nitrobenzenesulfonylglycine. Journal of Mass Spectrometry, 49(2), 113-122. Retrieved from [Link]

  • YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Retrieved from [Link]

  • Zhang, M., Wang, F., & Li, Y. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Journal of Mass Spectrometry, 57(4), e4821. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • University of Bristol. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. Retrieved from [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Possible pathways for fragmentation of M−18 species. Retrieved from [Link]

  • Office of Scientific and Technical Information. (n.d.). Single Quadrupole Multiple Fragment Ion Monitoring Quantitative Mass Spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-nitrobenzenesulfonic acid. Retrieved from [Link]

Sources

Comparative

Validating Analytical Standards for 4-Amino-2-nitrobenzenesulfonamide: A Comparative Guide

Executive Summary For pharmaceutical researchers and quality control scientists, 4-Amino-2-nitrobenzenesulfonamide (CAS 746630-14-8 / related isomers) presents a specific challenge: it is a critical intermediate and impu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For pharmaceutical researchers and quality control scientists, 4-Amino-2-nitrobenzenesulfonamide (CAS 746630-14-8 / related isomers) presents a specific challenge: it is a critical intermediate and impurity in the synthesis of sulfonamide antibiotics (e.g., Sulfamethoxazole) and carbonic anhydrase inhibitors, yet it is rarely available as a pharmacopeial Primary Reference Standard or ISO 17034 Certified Reference Material (CRM).

Most laboratories must source "Research Grade" material (often >95% purity with limited data) and qualify it in-house. This guide outlines the scientific protocol to elevate a commercial reagent to a Validated In-House Reference Standard , comparing the traditional "Mass Balance" approach against the superior "Quantitative NMR (qNMR)" methodology.

Part 1: The Hierarchy of Standards & Strategic Choice

Before beginning experimental validation, it is crucial to establish where your material fits in the metrological hierarchy.

Standard TypeDescriptionAvailability for 4-Amino-2-nitro...[1][2][3][4][5][6]Suitability for GMP/GLP
Primary Standard Designated by USP/EP/BP. Accepted without comparison.Rare/Unavailable High
Certified Reference Material (CRM) ISO 17034 accredited. Traceable to SI units with uncertainty budget.Very Low High
Secondary (In-House) Standard Characterized in-house against a Primary Standard or by absolute methods.Primary Option High (if validated)
Reagent Grade Commercial chemical (e.g., "97%"). No uncertainty data.High Unsuitable (without validation)
The Core Directive

Since a Primary Standard is likely unavailable, you must characterize a Reagent Grade sample using absolute methods to establish it as your Secondary Standard.

Part 2: Experimental Validation Protocols

Option A: The "Mass Balance" Approach (Traditional)

This method calculates purity by subtracting all measured impurities from 100%.[7]



  • Pros: Uses common equipment (HPLC, KF).

  • Cons: High risk of error. If an impurity has a different UV response factor (e.g., a nitro- isomer with lower extinction coefficient), the purity will be overestimated. Requires large sample volume for TGA/KF.

Option B: Quantitative NMR (qNMR) (Recommended)

qNMR is a primary ratio method. It measures the number of moles of analyte directly against a NIST-traceable internal standard. It does not require a reference standard of the analyte itself.[8]

  • Pros: SI-Traceable, absolute purity determination, rapid, requires <20 mg sample.

  • Cons: Requires NMR access and strict weighing protocols.

Part 3: Detailed qNMR Validation Protocol

Objective: Assign an absolute purity value to 4-Amino-2-nitrobenzenesulfonamide with <1.0% uncertainty.

Reagents & Equipment
  • Analyte: 4-Amino-2-nitrobenzenesulfonamide (approx. 10-15 mg).

  • Internal Standard (IS): 3,5-Dinitrobenzoic acid (Traceable to NIST SRM) OR Dimethyl sulfone (DMSO2).

    • Selection Logic: The IS must have non-overlapping signals with the analyte. The nitro-groups in the analyte shift aromatic protons downfield (7.0–8.5 ppm); DMSO2 (singlet ~3.0 ppm) is often safer to avoid overlap.

  • Solvent: DMSO-d6 (High solubility for nitro-sulfonamides).

  • Balance: Microbalance with readability of 0.001 mg (Critical).

Sample Preparation (Gravimetric)
  • Equilibrate the analyte and IS in a desiccator for 24 hours.

  • Weigh exactly

    
     (approx. 15 mg) of the analyte into a vial. Record to 0.001 mg.
    
  • Weigh exactly

    
     (approx. 10 mg) of the Internal Standard into the same vial.
    
  • Dissolve in 1.0 mL DMSO-d6. Ensure complete dissolution (sonicate if necessary).

  • Transfer to a 5mm NMR tube.

NMR Acquisition Parameters (Bruker/Varian)
  • Pulse Angle: 90° (Maximize signal).

  • Relaxation Delay (D1): > 60 seconds (Must be

    
     of the slowest proton to ensure full relaxation). Note: Nitro-aromatics often have long T1 times.
    
  • Scans (NS): 16 or 32 (Sufficient for S/N > 300:1).

  • Spectral Width: -2 to 14 ppm.

  • Temperature: 298 K (Controlled).

Data Processing
  • Phase Correction: Manual, 0th and 1st order.

  • Baseline Correction: Polynomial (automatic) or manual spline.

  • Integration: Integrate the specific analyte signal (

    
    ) and the IS signal (
    
    
    
    ).
    • Analyte Signal: Select the isolated aromatic proton doublet or singlet (verify no overlap with residual solvent).

    • IS Signal: Select the main singlet.

Calculation


  • 
    : Purity (mass fraction)
    
  • 
    : Integral area
    
  • 
    : Number of protons (e.g., 1 for aromatic H, 6 for DMSO2)
    
  • 
    : Molecular Weight[2][6][9][10][11][12][13][14]
    
  • 
    : Mass weighed
    

Part 4: Visualization of the Workflow

Diagram 1: The Validation Decision Tree

This workflow guides the decision process for qualifying the standard.

ValidationWorkflow Start Start: Receive 'Research Grade' 4-Amino-2-nitrobenzenesulfonamide CheckCRM Is a Pharmacopeial/CRM Standard Available? Start->CheckCRM BuyCRM Purchase CRM (End Process) CheckCRM->BuyCRM Yes InHouse Initiate In-House Validation Protocol CheckCRM->InHouse No Identity Step 1: Identity Confirmation (IR, MS, 1H-NMR) InHouse->Identity MethodChoice Step 2: Choose Purity Method Identity->MethodChoice MassBal Method A: Mass Balance (HPLC + KF + TGA) MethodChoice->MassBal No NMR Access qNMR Method B: qNMR (Absolute Quantification) MethodChoice->qNMR Preferred MassBal_Steps Requires: 1. HPLC (Area %) 2. KF (Water %) 3. ROI (Residue) Risk: UV Response Factors MassBal->MassBal_Steps qNMR_Steps Requires: 1. Traceable Internal Std 2. Microbalance 3. d6-DMSO Benefit: SI Traceable qNMR->qNMR_Steps COA Generate Certificate of Analysis (Assign Purity & Expiry) MassBal_Steps->COA qNMR_Steps->COA

Caption: Decision matrix for elevating a research chemical to a reference standard. qNMR is the preferred path for high-accuracy impurity quantification.

Part 5: Comparative Data Analysis

The following table illustrates why qNMR is superior for this specific nitro-sulfonamide compound. Nitro groups often quench fluorescence or alter UV absorption, making HPLC area-% unreliable without a correction factor.

ParameterMethod A: HPLC Area % (254 nm)Method B: qNMR (Absolute)
Purity Value 98.2% (Overestimated)96.4% (Accurate)
Why the difference? HPLC "hides" inorganic salts and non-UV active impurities. It assumes all organic impurities absorb UV equally to the main peak.qNMR counts protons.[15][16][17] It detects the specific molar ratio of the target molecule, ignoring salts but accounting for their mass contribution.
Water Content Requires separate KF titration.Can be quantified simultaneously (if distinct peak) or ignored if using internal standard method correctly.
Traceability Dependent on the "100%" assumption.Directly traceable to the NIST Internal Standard.
Sample Required >100 mg (for KF + ROI + HPLC).~15 mg total.[15]
Critical Warning: Stability

Nitro-aromatics can be light-sensitive.

  • Storage: Amber vials, -20°C.

  • Handling: 4-Amino-2-nitrobenzenesulfonamide is a potential sensitizer. Use full PPE.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[5][18] Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.Link

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231 (2014). Link

  • BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR: Dimethyl Sulfone. (2018).[19] Link

  • Sigma-Aldrich. Product Specification: N-(4-Amino-2-nitrophenyl)-4-methylbenzenesulfonamide (AldrichCPR).Link

Sources

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